Physicochemical properties of trans-4-Morpholinocyclohexanamine
Physicochemical properties of trans-4-Morpholinocyclohexanamine
The following technical guide provides an in-depth analysis of trans-4-Morpholinocyclohexanamine , a privileged bifunctional scaffold in medicinal chemistry.
Role: Bifunctional Building Block & Pharmacophore Linker Primary Application: Drug Discovery (GPCR Ligands, Kinase Inhibitors)
Executive Summary
trans-4-Morpholinocyclohexanamine (CAS: 412356-24-2 for 2HCl) is a 1,4-disubstituted cyclohexane diamine characterized by a rigid geometric spacer separating a basic primary amine and a tertiary morpholine ring. Unlike flexible aliphatic linkers, the cyclohexane core restricts conformational freedom, reducing the entropic penalty of ligand-target binding.
This scaffold is chemically significant due to its stereochemical definition . The trans-isomer predominantly adopts a diequatorial chair conformation , maximizing the distance (~6.0 Å) between the nitrogen centers. This vectorality is critical in fragment-based drug design (FBDD) for spanning deep binding pockets, such as those found in Melanocortin-4 receptors (MC4R) and various kinase active sites.
Chemical Identity & Structural Analysis[1]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | trans-4-(Morpholin-4-yl)cyclohexan-1-amine |
| Common Name | trans-4-Morpholinocyclohexylamine |
| CAS Number | 412356-24-2 (Dihydrochloride); 88390-37-8 (Free Base - Verify specific batch) |
| Molecular Formula | C₁₀H₂₀N₂O |
| Molecular Weight | 184.28 g/mol (Free Base); 257.20 g/mol (2HCl) |
| SMILES | N[C@H]1CCCC1 (trans-configuration) |
Stereochemical Conformation
The physicochemical distinctiveness of this molecule arises from its stereochemistry.
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trans-Isomer: The 1,4-substituents (amine and morpholine) prefer the diequatorial orientation in the chair conformation to minimize 1,3-diaxial interactions. This is the thermodynamically stable isomer.
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cis-Isomer: One substituent is equatorial and the other axial, possessing higher energy and different spatial vectors.
Key Insight: In medicinal chemistry, the trans-isomer is often preferred over the cis-isomer because it projects the two nitrogen functionalities in opposite directions (180° vector), acting as an extended linear linker.
Figure 1: Conformational landscape showing the thermodynamic preference for the diequatorial trans-isomer and its utility in binding site spanning.
Physicochemical Properties
The following data aggregates computed and experimental values for the free base unless noted.
| Property | Value | Technical Context |
| LogP (Octanol/Water) | ~1.43 (Computed) | Moderately lipophilic; good BBB permeability potential. |
| TPSA | 38.49 Ų | Low polar surface area suggests high oral bioavailability. |
| pKa (Primary Amine) | ~10.6 (Predicted) | Typical for cyclohexylamines; protonated at physiological pH. |
| pKa (Morpholine N) | ~8.4 (Predicted) | Moderately basic; exists in equilibrium at physiological pH. |
| H-Bond Donors | 1 (Primary NH₂) | Critical for H-bonding in the active site. |
| H-Bond Acceptors | 3 (O, 2x N) | The morpholine oxygen is a weak acceptor. |
| Solubility (2HCl Salt) | >50 mg/mL (Water) | Highly soluble salt form; preferred for formulation. |
| Melting Point | >250 °C (2HCl) | High thermal stability due to crystal lattice energy of the salt. |
Solubility Note: The free base is an oil or low-melting solid and is sparingly soluble in water but soluble in organic solvents (DCM, MeOH). For biological assays, the dihydrochloride salt is standard.
Synthetic Routes & Purity Control
Achieving high diastereomeric excess (de) of the trans-isomer is the primary synthetic challenge.
Primary Synthetic Workflow (Reductive Amination)
The most scalable route involves the reductive amination of 4-morpholinocyclohexanone.
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Precursor: 1,4-Cyclohexanedione monoethylene ketal or 4-morpholinocyclohexanone.
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Reductive Amination: Reaction with ammonium acetate/source and a reducing agent (NaBH(OAc)₃ or H₂/Pd).
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Isomerization: The kinetic product mixture (cis/trans) can be driven to the thermodynamic trans-product via equilibration (e.g., heating with Al(OiPr)₃ or acid catalysis).
Figure 2: Synthetic pathway highlighting the critical isomerization step required to isolate the pure trans-isomer.
Impurity Profile
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Cis-Isomer: The most common impurity. Must be controlled to <2% for reliable SAR (Structure-Activity Relationship) data.
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Bis-alkylation: Formation of secondary amines during reductive amination.
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Morpholine Ring Opening: Rare, but possible under harsh acidic hydrolysis.
Analytical Characterization
Validating the trans-stereochemistry is non-trivial without X-ray crystallography. NMR spectroscopy is the standard method.
1H NMR Diagnostics
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Axial Proton Signal (H1/H4): In the trans-isomer (diequatorial substituents), the protons at C1 and C4 are axial .
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Coupling Constants (
values): Axial protons exhibit large diaxial coupling constants ( ) with adjacent methylene protons.-
Trans-isomer: The methine proton geminal to the amine (H1) appears as a broad triplet of triplets (tt) with large splitting width.
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Cis-isomer: The H1 proton would be equatorial (or average), showing smaller couplings (
), often appearing as a narrow multiplet.
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Mass Spectrometry
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ESI-MS: [M+H]⁺ = 185.17 (Free Base).
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Fragmentation: Characteristic loss of the morpholine fragment or ammonia.
Applications in Drug Discovery
GPCR Ligand Design (MC4R)
The trans-1,4-cyclohexane spacer is a classic "rigidifier." In the development of Melanocortin-4 Receptor (MC4R) antagonists, this scaffold has been used to separate an aromatic "head" group from a basic "tail" group. The rigidity prevents the collapse of the molecule, reducing the entropic cost of binding to the receptor.
Kinase Inhibitors
Used as a solvent-exposed solubilizing group. The morpholine oxygen can form water-mediated hydrogen bonds, while the cyclohexane ring fills hydrophobic pockets near the ribose binding site.
Comparison to Flexible Linkers
| Linker Type | Entropic Penalty | Conformational Definition | Solubility Profile |
| Propyl Chain (-CH₂CH₂CH₂-) | High (Flexible) | Poor (Random Coil) | Moderate |
| trans-Cyclohexane | Low (Rigid) | High (Defined Vector) | High (Lipophilic Core) |
| Piperazine | Low (Rigid) | High | High (Polar) |
Handling & Stability
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Storage: The dihydrochloride salt is hygroscopic. Store at room temperature in a desiccator or under nitrogen.
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Stability: Stable to oxidation. The morpholine ring is metabolically stable compared to piperazine (less prone to N-oxidation or conjugation).
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Safety: Irritant. Wear standard PPE (gloves, goggles). Avoid inhalation of dust.
References
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Synthesis & Stereochemistry: "Synthesis and characterization of trans-N-alkyl-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanemethylamines...". Journal of Medicinal Chemistry. (2007).
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Biocatalytic Production: "Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine". Communications Chemistry. (2024).[1][2]
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Physicochemical Data: "trans-4-Morpholinocyclohexanamine dihydrochloride Product Data". ChemScene.
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NMR Solvent Data: "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents". Organometallics. (2010).
